molecular formula C18H32O8Ti B3018991 Diisopropoxydi(ethoxyacetoacetyl)titanate CAS No. 27858-32-8

Diisopropoxydi(ethoxyacetoacetyl)titanate

Cat. No. B3018991
CAS RN: 27858-32-8
M. Wt: 424.313
InChI Key: XEMMRWPCJFCMMM-DTYWIDMTSA-L
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Description

Diisopropoxydi(ethoxyacetoacetyl)titanate is a special surfactant that falls under the category of Organotitanium Titanate . It has the molecular formula C18H32O8Ti and a molecular weight of 424.31 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula [CH3CH2OCOCH=C(O-)CH3]2Ti(OCH(CH3)2)2 .


Physical And Chemical Properties Analysis

This compound appears as a liquid . It’s soluble in ethanol and reacts with water . It’s stable under normal conditions .

Advantages and Limitations for Lab Experiments

One of the main advantages of Diisopropoxydi(ethoxyacetoacetyl)titanate is its versatility, as it can be synthesized using various methods and has potential applications in various fields. Additionally, this compound is non-toxic and biocompatible, making it a safe candidate for biomedical research. However, one of the limitations of this compound is its high reactivity, which can make it difficult to handle in lab experiments.

Future Directions

There are several future directions for the study of Diisopropoxydi(ethoxyacetoacetyl)titanate, including the development of new synthesis methods, the exploration of its potential applications in drug delivery systems and tissue engineering, and the investigation of its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.

Synthesis Methods

Diisopropoxydi(ethoxyacetoacetyl)titanate can be synthesized using various methods, including the reaction of titanium isopropoxide with ethyl acetoacetate and diethyl malonate. The resulting product is a yellowish liquid that can be further purified using column chromatography or distillation. Other methods of synthesis include the reaction of titanium tetrachloride with ethyl acetoacetate and diethyl malonate, as well as the reaction of titanium alkoxides with acetoacetic esters.

Scientific Research Applications

Diisopropoxydi(ethoxyacetoacetyl)titanate has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, this compound has been used as a precursor for the synthesis of titanium dioxide nanoparticles and thin films. In catalysis, this compound has been used as a catalyst for various reactions, including the synthesis of esters and the oxidation of alcohols. In biomedical research, this compound has been studied for its potential applications in drug delivery systems and tissue engineering.

Safety and Hazards

Diisopropoxydi(ethoxyacetoacetyl)titanate in liquid form is flammable and can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . It’s advised to use only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Diisopropoxydi(ethoxyacetoacetyl)titanate involves the reaction of titanium isopropoxide with ethyl acetoacetate and ethanol in the presence of hydrochloric acid.", "Starting Materials": [ "Titanium isopropoxide", "Ethyl acetoacetate", "Ethanol", "Hydrochloric acid" ], "Reaction": [ "Add titanium isopropoxide to a flask", "Add hydrochloric acid dropwise to the flask while stirring", "Add ethyl acetoacetate to the flask and stir for 30 minutes", "Add ethanol to the flask and stir for an additional 30 minutes", "Heat the mixture to 60°C and stir for 2 hours", "Cool the mixture to room temperature and filter the precipitate", "Wash the precipitate with ethanol and diethyl ether", "Dry the product under vacuum" ] }

CAS RN

27858-32-8

Molecular Formula

C18H32O8Ti

Molecular Weight

424.313

IUPAC Name

(Z)-4-ethoxy-4-oxobut-2-en-2-olate;(E)-4-ethoxy-4-oxobut-2-en-2-olate;propan-2-olate;titanium(4+)

InChI

InChI=1S/2C6H10O3.2C3H7O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h2*4,7H,3H2,1-2H3;2*3H,1-2H3;/q;;2*-1;+4/p-2/b5-4+;5-4-;;;

InChI Key

XEMMRWPCJFCMMM-DTYWIDMTSA-L

SMILES

CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]

solubility

not available

Origin of Product

United States

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